3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid: is a chemical compound that belongs to the class of bicyclo[111]pentane derivatives This compound is characterized by its unique bicyclic structure, which consists of a three-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions using oven-dried glassware and an argon atmosphere to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a bioisostere for aromatic rings. It can improve the solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to interact with biological targets. The fluoropropyl group can enhance binding affinity to specific receptors or enzymes, while the bicyclic structure provides rigidity and stability to the molecule . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Uniqueness: 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of the fluoropropyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing drug candidates with improved pharmacokinetic profiles .
Properties
IUPAC Name |
3-(3-fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-3-1-2-8-4-9(5-8,6-8)7(11)12/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRMQDMIZISBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287313-79-3 |
Source
|
Record name | 3-(3-fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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